2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20(11-18-17-7-3-4-8-19(17)24-22-18)21-12-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,13H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZAVZWCQCWQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NOC3=CC=CC=C32)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of benzo[d]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
Synthesis of thiophene derivatives: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the reaction of butane-2,3-dione with elemental sulfur.
Coupling reactions: The benzo[d]isoxazole and thiophene derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that may involve catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]isoxazole and thiophene rings.
Reduction: Reduced forms of the benzo[d]isoxazole and thiophene rings.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies of enzyme inhibition and receptor binding due to its complex structure and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 2-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of both benzo[d]isoxazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.
Biological Activity
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include the benzo[d]isoxazole and thiophene moieties. These components are known to contribute to various biological activities, making this compound a candidate for further research in drug development.
The compound has a molecular formula of CHNO and a molecular weight of 284.34 g/mol. Its structure is characterized by the presence of both benzene and thiophene rings, which are known for their electronic properties that can influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The compound is believed to modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thus altering cellular responses.
Pharmacological Studies
Research has indicated that derivatives of benzo[d]isoxazole exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Anticancer Activity : A study on benzoxazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis in these cells suggests it may have similar potential .
- Spasmolytic Activity : Variants of benzo[d]isoxazole have been systematically examined for spasmolytic effects. Some derivatives showed promising results in both in vitro and in vivo studies, indicating a potential therapeutic application in gastrointestinal disorders .
Data Table: Biological Activities and Effects
Q & A
Q. How can researchers optimize the synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to facilitate amide bond formation .
- Catalysts : Employ coupling agents like HATU or EDCI to improve reaction efficiency .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure compound .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDCI, DMF, 70°C, 12h | 68 | 95% |
| Recrystallization | Ethanol, −20°C | 85 | >99% |
Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzoisoxazole (δ 7.2–8.1 ppm) and thiophen-benzyl (δ 6.8–7.5 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 379.12 (calculated for C₂₀H₁₆N₂O₂S) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects) across preclinical studies?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize models (e.g., murine RAW264.7 macrophages for anti-inflammatory assays) and dose ranges (1–50 µM) .
- Metabolic Stability : Assess liver microsomal stability (e.g., human S9 fractions) to rule out rapid degradation in certain assays .
- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate interactions with proposed targets (e.g., COX-2 or NF-κB) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?
Methodological Answer:
Q. How can researchers integrate computational and experimental data to elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate binding stability with proposed targets (e.g., 100 ns trajectories in GROMACS) .
- Transcriptomic Analysis : Use RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
- Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target effects .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity assays (e.g., IC₅₀ variations across cancer cell lines)?
Methodological Answer:
- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48h exposure) .
- Metabolic Activity Confounders : Normalize data to mitochondrial activity (MTT assay) and rule out ROS interference via N-acetylcysteine controls .
- Multi-Center Validation : Collaborate with independent labs to replicate results in triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87) models .
Experimental Design Tables
Q. Table 1: In Vitro Anti-Inflammatory Screening Protocol
Q. Table 2: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | Peaks for isoxazole (δ 8.0), thiophene (δ 7.3) |
| HRMS | ESI+, m/z 379.12 | [M+H]⁺ at 379.12 ± 0.02 |
| HPLC | C18, 70:30 ACN:H₂O | Retention time: 6.8 min, >98% purity |
| Reference : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
